![molecular formula C11H14FNO B13223833 [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a phenyl group with a hydroxyl group attached to the methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol typically involves the introduction of the fluorine atom and the pyrrolidine ring onto a phenylmethanol scaffold. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced to the aromatic ring. The pyrrolidine ring can be added through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol: can be compared with other fluorinated phenylmethanol derivatives and pyrrolidine-containing compounds.
Pyrrolidine derivatives: These include compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione, which have different biological activities and applications.
Fluorinated compounds: Other fluorinated aromatic compounds may have similar properties but differ in their specific applications and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorine atom, a pyrrolidine ring, and a phenylmethanol scaffold. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(2-fluoro-4-pyrrolidin-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-5-8(1-2-10(11)7-14)9-3-4-13-6-9/h1-2,5,9,13-14H,3-4,6-7H2 |
Clé InChI |
WTTWMPWSCIBJTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC(=C(C=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
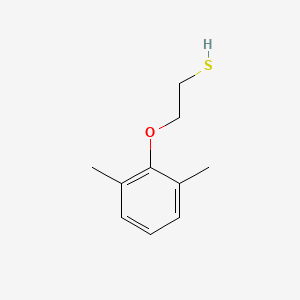
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
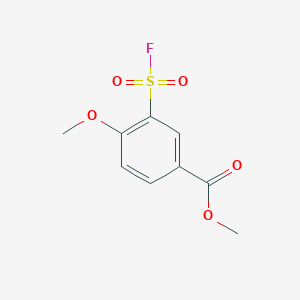
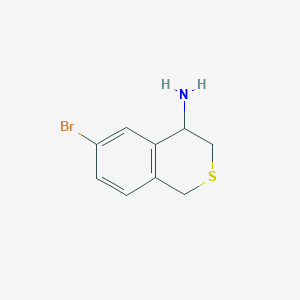
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)

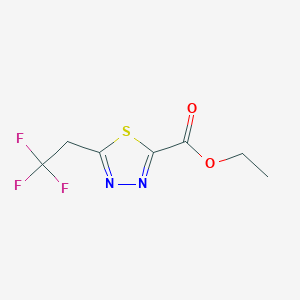
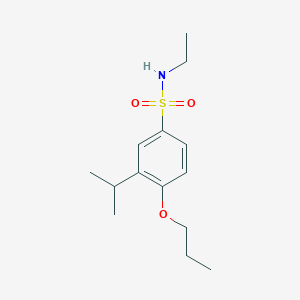
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)
